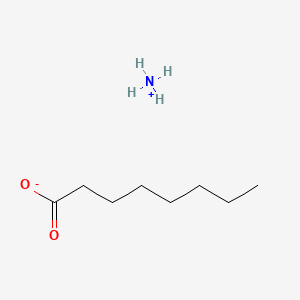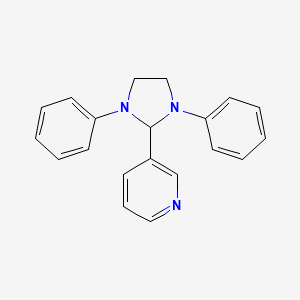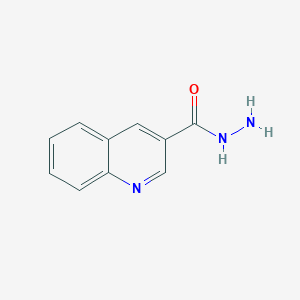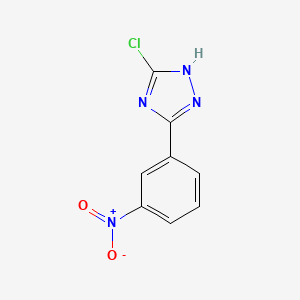
Ammonium octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium octanoate, also known as Ammonium caprylate, is a compound with the molecular formula C8H19NO2 . It is a white solid that is soluble in water . It is also referred to as Ammoniumoctanoat in German and Octanoate d’ammonium in French .
Synthesis Analysis
This compound can be synthesized from related carbon sources such as alkanes and alkanoic acids . In a study, ammonium lactate from food waste fermentation broth was used as raw material to synthesize butyl lactate with butanol catalyzed by SnCl2-modified cation exchange resin (Sn-CER) followed by direct synthesis of lactide and final polymerization to obtain poly (lactic acid) (PLA) .
Molecular Structure Analysis
This compound belongs to the class of quaternary ammonium compounds . These compounds are structurally related to acetylcholine (ACh), which contains a quaternary nitrogen group . The positive nitrogen atoms of these compounds are attracted to the α-subunits of the postsynaptic nicotinic receptor .
Chemical Reactions Analysis
This compound, like other ammonium compounds, is formed by the reaction between acids and aqueous ammonia . The ammonium ion behaves chemically like the ions of the alkali metals, particularly potassium ion .
Physical And Chemical Properties Analysis
This compound is a solid that is soluble in water . It is stable under normal conditions, but under alkaline conditions, ammonia is released .
作用機序
Safety and Hazards
将来の方向性
特性
| 5972-76-9 | |
分子式 |
C8H19NO2 |
分子量 |
161.24 g/mol |
IUPAC名 |
azane;octanoic acid |
InChI |
InChI=1S/C8H16O2.H3N/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |
InChIキー |
GEWYFWXMYWWLHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[NH4+] |
正規SMILES |
CCCCCCCC(=O)O.N |
| 5972-76-9 | |
関連するCAS |
124-07-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)




![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)




![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
